molecular formula C18H15ClN4OS B287660 6-[(4-Chlorophenoxy)methyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Chlorophenoxy)methyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287660
M. Wt: 370.9 g/mol
InChI Key: FNTXIQGTHVXDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Chlorophenoxy)methyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 6-[(4-Chlorophenoxy)methyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is still being studied. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(4-Chlorophenoxy)methyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are still being studied. However, it has been found to have anti-inflammatory, antibacterial, and antifungal properties. It has also been shown to inhibit the growth of cancer cells. In addition, this compound has been found to have low toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(4-Chlorophenoxy)methyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential applications in cancer research, inflammation, and infectious diseases. This compound has also been found to have low toxicity and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and its potential side effects.

Future Directions

The future directions for research on 6-[(4-Chlorophenoxy)methyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include further studies on its mechanism of action and its potential applications in various diseases. It is also important to study the potential side effects of this compound and its interactions with other drugs. In addition, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds for use in scientific research.
Conclusion:
In conclusion, 6-[(4-Chlorophenoxy)methyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in various studies related to cancer, inflammation, and infectious diseases. Its potential applications in scientific research make it an important compound for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 6-[(4-Chlorophenoxy)methyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using various methods. One of the most common methods is the reaction of 4-chlorobenzyl alcohol with 2-methylbenzylamine in the presence of triethylamine and acetic anhydride to form the intermediate compound. The intermediate compound is then reacted with thiosemicarbazide and sodium hydroxide to produce the final product.

Scientific Research Applications

The 6-[(4-Chlorophenoxy)methyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies related to cancer, inflammation, and infectious diseases. This compound has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial and antifungal properties.

properties

Product Name

6-[(4-Chlorophenoxy)methyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

6-[(4-chlorophenoxy)methyl]-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15ClN4OS/c1-12-4-2-3-5-13(12)10-16-20-21-18-23(16)22-17(25-18)11-24-15-8-6-14(19)7-9-15/h2-9H,10-11H2,1H3

InChI Key

FNTXIQGTHVXDDM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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